3-(2,4-Dichlorophenyl)-6-(3,5-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(2,4-Dichlorophenyl)-6-(3,5-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the scientific community due to its diverse biological activities This compound is characterized by the presence of a triazole ring fused with a thiadiazole ring, and it is substituted with dichlorophenyl and dimethoxyphenyl groups
Preparation Methods
The synthesis of 3-(2,4-Dichlorophenyl)-6-(3,5-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate hydrazine derivatives with thiosemicarbazides under specific reaction conditions. The process often requires the use of solvents such as ethanol or acetic acid and may involve heating to facilitate the reaction. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity, often through the use of continuous flow reactors or other advanced techniques .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl and dimethoxyphenyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents.
Medicine: Its potential therapeutic effects are being explored, particularly in the treatment of bacterial infections and other diseases.
Mechanism of Action
The mechanism by which 3-(2,4-Dichlorophenyl)-6-(3,5-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to bind to bacterial proteins, disrupting their function and inhibiting bacterial growth. Molecular docking studies have shown that the compound has a strong binding affinity with certain bacterial enzymes, leading to changes in their physiological and biochemical properties .
Comparison with Similar Compounds
When compared to other similar compounds, 3-(2,4-Dichlorophenyl)-6-(3,5-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole stands out due to its unique combination of dichlorophenyl and dimethoxyphenyl groups. Similar compounds include:
3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: Lacks the dimethoxyphenyl group, which may affect its chemical properties and biological activity.
6-(3,5-Dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: Lacks the dichlorophenyl group, which may result in different reactivity and applications.
Properties
Molecular Formula |
C17H12Cl2N4O2S |
---|---|
Molecular Weight |
407.3 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)-6-(3,5-dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H12Cl2N4O2S/c1-24-11-5-9(6-12(8-11)25-2)16-22-23-15(20-21-17(23)26-16)13-4-3-10(18)7-14(13)19/h3-8H,1-2H3 |
InChI Key |
BYZBGHWOOBZUCM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NN3C(=NN=C3S2)C4=C(C=C(C=C4)Cl)Cl)OC |
Origin of Product |
United States |
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